3,5-Diethoxybenzoic acid is a compound that has garnered attention in various fields of research due to its potential applications and effects on biological systems. While the provided data does not directly discuss 3,5-Diethoxybenzoic acid, it does include information on closely related compounds such as 3,5-Dihydroxybenzoic acid (3,5-DHBA) and other benzoic acid derivatives. These compounds have been studied for their biological activities, including their roles in apoptosis, lipolysis inhibition, and as inhibitors of enzymes like catechol O-methyltransferase (COMT). This analysis will draw on the findings related to these similar compounds to infer the potential mechanism of action and applications of 3,5-Diethoxybenzoic acid.
The apoptotic effect of 3,4-Dihydroxybenzoic acid on human gastric carcinoma cells suggests that benzoic acid derivatives could have potential applications in cancer treatment1. The ability to induce apoptosis in cancer cells is a valuable trait for anticancer agents, and further research could explore whether 3,5-Diethoxybenzoic acid shares this property.
The specific agonism of 3,5-Dihydroxybenzoic Acid for HCA1 and its role in inhibiting lipolysis highlight the potential of benzoic acid derivatives in the treatment of metabolic disorders such as dyslipidemia2. This could be an area of interest for the application of 3,5-Diethoxybenzoic acid, especially if it can be shown to have similar effects on metabolic pathways.
Benzoic acid derivatives have been evaluated as inhibitors of enzymes like catechol O-methyltransferase (COMT), which is involved in the metabolism of catecholamines3. This suggests that 3,5-Diethoxybenzoic acid could potentially be used to modulate enzyme activity in various therapeutic contexts.
The presence of 3,5-Dihydroxybenzoic acid in whole-grain cereals and its role as an agonist of the HCAR1 receptor indicate that benzoic acid derivatives can have significant nutritional implications6. The dual role of these compounds in supporting health and potentially aiding cancer growth necessitates a careful evaluation of their dietary intake, which could also apply to 3,5-Diethoxybenzoic acid.
3,5-Diethoxybenzoic acid can be synthesized from commercially available precursors or derived from the modification of naturally occurring compounds. It falls within the category of substituted benzoic acids, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
The synthesis of 3,5-diethoxybenzoic acid can be achieved through several methods, with one common approach being the ethoxylation of 3,5-dihydroxybenzoic acid. The general steps involved in this synthesis are:
The reaction mechanism involves nucleophilic attack by the hydroxyl groups on the electrophilic carbon atoms of the ethyl halides, leading to the formation of the diethoxy-substituted product.
The molecular structure of 3,5-diethoxybenzoic acid can be represented as follows:
3,5-Diethoxybenzoic acid can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
These reactions are significant for modifying the compound for specific applications in organic synthesis.
Research indicates that compounds with similar structures may exhibit anti-inflammatory or analgesic properties, suggesting that 3,5-diethoxybenzoic acid could have therapeutic potential worth exploring.
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
3,5-Diethoxybenzoic acid has several potential applications:
The compound is defined by the molecular formula C₉H₁₀O₄, with a molecular weight of 182.17 g/mol. Its systematic IUPAC name is 3,5-dimethoxybenzoic acid, reflecting the positioning of two methoxy groups (–OCH₃) at the meta-positions (carbon atoms 3 and 5) relative to the carboxylic acid (–COOH) functional group on the benzene ring [2] [5] [9].
Powder X-ray diffraction (PXRD) analyses confirm that 3,5-dimethoxybenzoic acid crystallizes in a stable monoclinic lattice. The crystal structure remains unchanged across diverse solvents, indicating no polymorphic transitions under typical experimental conditions. PXRD patterns of raw materials and recrystallized samples exhibit identical diffraction peaks, validating the compound’s crystallographic stability. This consistency is critical for reproducibility in synthesis and pharmaceutical applications [7].
Table 1: Summary of Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H-NMR | δ 6.5 ppm (s, 3H) | Aromatic protons (H-2,4,6) |
δ 3.8 ppm (s, 6H) | Methoxy groups (–OCH₃) | |
IR | 1680 cm⁻¹ | Carbonyl stretch (C=O) |
1250–1300 cm⁻¹ | Methoxy ether stretch (C–O–C) | |
MS | 182.17 [M]⁺ | Molecular ion |
The melting point of 3,5-dimethoxybenzoic acid ranges from 178–187 °C, as determined by differential scanning calorimetry (DSC) and literature reports [2] [5] [9]. Thermal gravimetric analysis (TGA) reveals decomposition above 183 °C, coinciding with melting, which precludes accurate boiling point measurement. This thermal instability necessitates controlled processing to avoid degradation during synthesis or purification [7].
Solubility exhibits significant temperature dependence and varies with solvent polarity. Experimental data in 13 organic solvents (283.15–323.15 K) show the highest solubility in tetrahydrofuran > acetone > ethyl acetate, and the lowest in alkanes and water. Solubility increases nonlinearly with temperature, critical for crystallization design [7] [10].
Table 2: Solubility in Selected Solvents at 298.15 K
Solvent | Solubility (mg/mL) | Temperature Dependence |
---|---|---|
Tetrahydrofuran | 45.2 | Strong positive correlation |
Ethyl acetate | 18.7 | Moderate positive correlation |
Methanol | 12.3 | Anomalously low vs. chain length |
n-Butanol | 8.9 | Increases with temperature |
Acetonitrile | 1.5 | Weak temperature dependence |
Molecular simulations attribute solubility differences to solvent-solute interactions:
The pKa of 3,5-dimethoxybenzoic acid is estimated at ≈4.1 (predicted via computational methods), slightly lower than benzoic acid (pKa 4.2). This modest acidity enhancement stems from electron-donating methoxy groups, which stabilize the carboxylate anion through resonance. The compound exists predominantly in its protonated form below pH 3.5, shifting to the water-soluble carboxylate anion above pH 5.0. This pH-dependent solubility informs extraction and purification strategies [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1